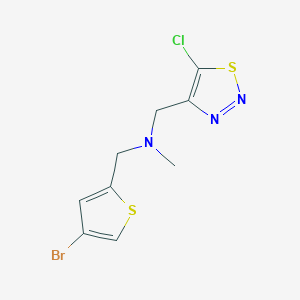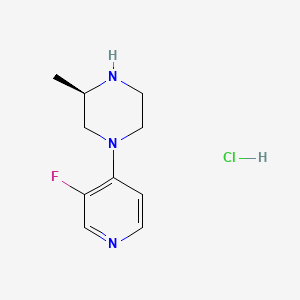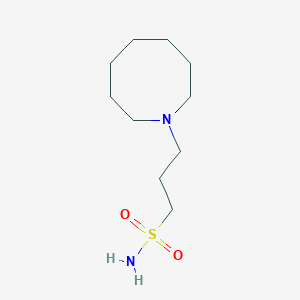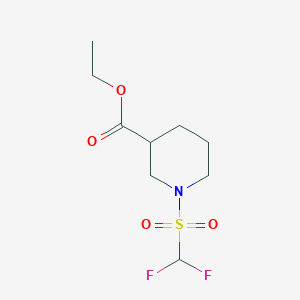![molecular formula C40H47P B14903189 [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14903189.png)
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound features a phosphane group bonded to a phenyl ring, which is further substituted with dimethylphenyl groups, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like toluene. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various halides or nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Varied products depending on the substituent introduced.
Applications De Recherche Scientifique
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the steric bulk provided by the dicyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but lacks the aryl substitution, making it less versatile in certain applications.
Bis(diphenylphosphino)ethane: Another bidentate ligand, but with different electronic and steric properties.
Uniqueness
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk and electronic properties, which make it an excellent ligand for stabilizing metal complexes and facilitating catalytic reactions. Its structure allows for fine-tuning of reactivity and selectivity in various chemical processes.
Propriétés
Formule moléculaire |
C40H47P |
|---|---|
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H47P/c1-28-22-29(2)25-32(24-28)36-19-13-20-37(33-26-30(3)23-31(4)27-33)40(36)38-18-11-12-21-39(38)41(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3 |
Clé InChI |
NEVRBPLOLMZUHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


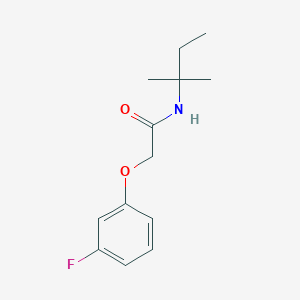
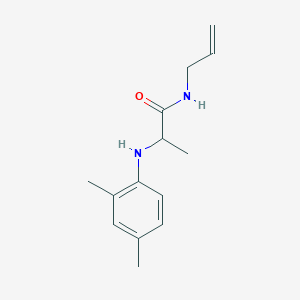
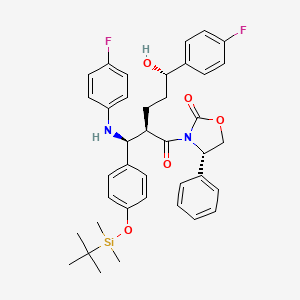
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)


![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
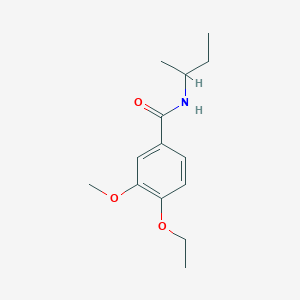
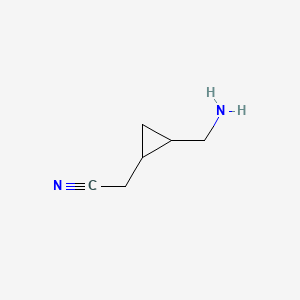
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
